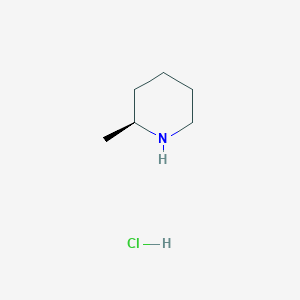
3-アミノ-1-(2,3,4-トリメトキシフェニル)プロパン-1-オール
説明
“3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol” is a chemical compound with the molecular formula C12H19NO4 . It has a molecular weight of 241.28 .
Molecular Structure Analysis
The molecular structure of “3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol” consists of a propanol backbone with an amino group at the 3rd position and a trimethoxyphenyl group at the 1st position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol” are not fully documented. The compound has a molecular weight of 241.28 .
科学的研究の応用
1,2,4-トリアゾール骨格の合成
3-アミノ-1-(2,3,4-トリメトキシフェニル)プロパン-1-オール: は、医薬品開発に不可欠な1,2,4-トリアゾール骨格の合成に使用されます。 これらの骨格は、さまざまな薬物中に存在し、抗菌、抗真菌、抗がん特性など、幅広い生物活性を持っています .
がん治療のためのPDK1阻害剤
この化合物は、3-アミノ-1,2,4-トリアジン誘導体の設計と合成にも関与しています。 これらの誘導体は、膵管腺癌などの侵襲性のがんの治療に潜在的な可能性を示す、PDK1の選択的阻害剤として特定されています .
デンドリマー合成における分子リンカー
材料科学では、関連化合物である3-アミノ-1-プロパノールが分子リンカーとして機能します。 これは、ポリウレタンとポリ(プロピルエーテルイミン)デンドリマーの調製に使用され、これらは薬物送達システムで応用されています .
植物保護製品の製造
私たちの化合物が属するアミノトリアゾール類は、植物保護製品の製造に広く使用されています。 これらには、殺虫剤、殺菌剤、植物成長調整剤が含まれており、農業化学における重要性を強調しています .
治療用化合物の合成
この化合物は、(−)-エフェドラジンAやテダナラクタムなどの治療的に価値のある骨格の全合成における重要な出発物質です。 これらの化合物は、有意な薬理効果を持ち、さまざまな医療治療で使用されています .
作用機序
Target of Action
The primary targets of 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cellular processes such as cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol interacts with its targets, leading to a variety of cellular changes. For instance, it inhibits the polymerization of tubulin, a protein essential for the formation of the mitotic spindle during cell division . It also inhibits the function of Hsp90, a chaperone protein that assists in the proper folding of other proteins . Furthermore, it inhibits TrxR, an enzyme involved in maintaining the redox state within the cell .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the process of cell division, leading to cell cycle arrest . By inhibiting Hsp90, it affects the folding of various proteins, potentially leading to the degradation of misfolded proteins . The inhibition of TrxR disrupts the redox balance within the cell, potentially leading to oxidative stress .
Result of Action
The molecular and cellular effects of 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol’s action include cell cycle arrest, protein misfolding, and oxidative stress, which can lead to cell death . These effects make the compound a potential candidate for the treatment of diseases such as cancer .
生化学分析
Biochemical Properties
3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a molecular linker, facilitating the formation of complex molecular structures. It has been observed to interact with enzymes such as Taq polymerase and telomerase, inhibiting their activity . Additionally, 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol can trigger caspase activation through oxidative mechanisms and down-regulate proteins like Extracellular Signal Regulated Kinase 2 (ERK2), affecting phosphorylation processes .
Cellular Effects
The effects of 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the phosphorylation of ERKs, which are crucial for cell signaling and proliferation . Furthermore, 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol can induce apoptosis in certain cell types by activating caspases, leading to programmed cell death .
Molecular Mechanism
At the molecular level, 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol exerts its effects through various binding interactions with biomolecules. It inhibits enzymes like Taq polymerase and telomerase, which are essential for DNA replication and maintenance . The compound also affects gene expression by down-regulating proteins such as ERK2 and inhibiting their phosphorylation . These interactions result in altered cellular functions and can lead to apoptosis through caspase activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged effects on cell signaling pathways .
Dosage Effects in Animal Models
The effects of 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate cellular processes. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical and cellular outcomes .
Metabolic Pathways
3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels within cells . Its interactions with enzymes such as Taq polymerase and telomerase play a crucial role in its metabolic processing and subsequent cellular effects .
Transport and Distribution
The transport and distribution of 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The distribution pattern of 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol can affect its activity and overall impact on cellular functions .
Subcellular Localization
The subcellular localization of 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function within cells . The compound’s presence in particular subcellular regions can enhance its interactions with target biomolecules and modulate cellular processes effectively .
特性
IUPAC Name |
3-amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-15-10-5-4-8(9(14)6-7-13)11(16-2)12(10)17-3/h4-5,9,14H,6-7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTADSCFDSVWNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(CCN)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



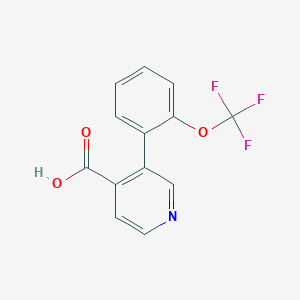
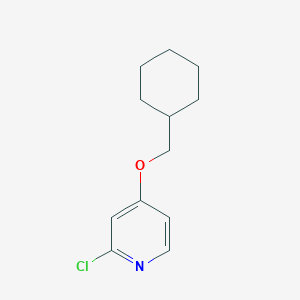
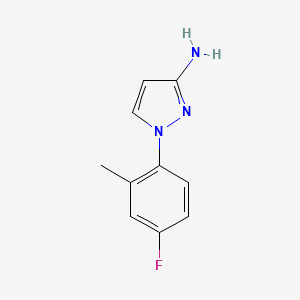
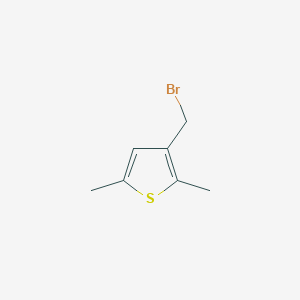
![4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid](/img/structure/B1443937.png)
![Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate](/img/structure/B1443939.png)
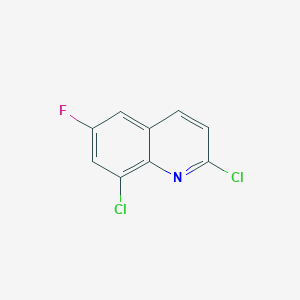
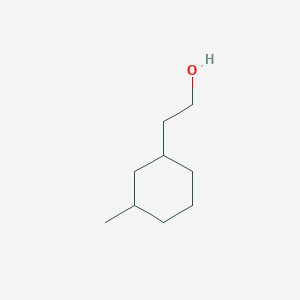
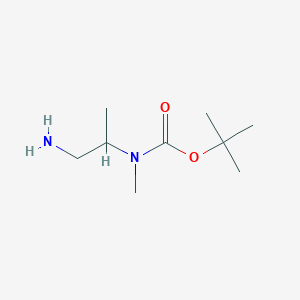
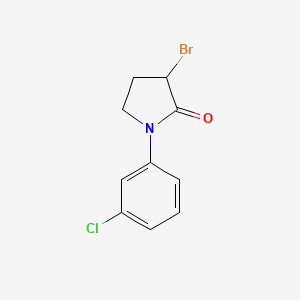
![(1S,3R,7R,8S,8aR)-4,6-Dihydroxy-8-{2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B1443945.png)
![5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1443946.png)

